Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Material Science: The compound’s structural properties make it useful in the development of advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile compound for chemical synthesis and drug development .
Biological Activity
Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1352396-33-8) is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound is part of the imidazo[1,2-a]pyridine family and is noted for its unique structural features, including the presence of a bromine atom and an ethyl ester group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C11H11BrN2O2, with a molecular weight of 283.13 g/mol. The compound's structure includes an imidazole ring fused with a pyridine ring, which plays a crucial role in its interaction with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanisms of action involve enzyme inhibition and receptor binding, making it a valuable scaffold for drug development.
Key Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. It is believed to inhibit essential enzymes involved in bacterial cell wall synthesis, such as DNA gyrase and topoisomerase.
- Anticancer Potential : Research suggests that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's bromine atom at the 8th position facilitates nucleophilic substitution reactions, enhancing its reactivity with target biomolecules.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This inhibition leads to disrupted cellular functions and ultimately cell death.
Case Studies
- Tuberculosis Treatment : A study highlighted the effectiveness of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant bactericidal activity in vitro, suggesting its potential as a lead compound for new tuberculosis therapies.
- Cancer Cell Lines : In vitro studies using various cancer cell lines have indicated that this compound can induce apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Comparative Analysis
A comparison with similar compounds within the imidazo[1,2-a]pyridine family reveals distinct differences in biological activity based on structural variations:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine at position 8; ethyl carboxylate | Antimicrobial; anticancer |
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Bromine at position 3; carboxylic acid | Limited antibacterial activity |
Imidazo[1,2-a]pyridine | No bromine or carboxylic groups | Minimal biological activity |
Properties
IUPAC Name |
ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXLAAMFCFXBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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